D-Mannose 1-phosphate
Overview
Description
D-Mannose 1-Phosphate is a phosphorylated sugar molecule that plays a crucial role in glycosylation processes. It is an intermediate in the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The compound is involved in the conversion of D-Mannose 6-Phosphate to GDP-Mannose, a key donor substrate for mannosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: A novel and efficient method for the preparation of D-Mannose 1-Phosphate involves the phosphitylation of tetraacetylated D-Mannose, followed by hydrolysis to yield H-phosphonate monoester. This is then silylated, followed by oxidative coupling and hydrolysis to give protected this compound. Finally, deprotection of tetraacetylated this compound affords this compound in excellent yield .
Industrial Production Methods: Industrial production methods for this compound typically involve enzymatic processes. The conversion of D-Mannose 6-Phosphate to this compound is catalyzed by the enzyme phosphomannomutase. This enzymatic method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: D-Mannose 1-Phosphate undergoes various chemical reactions, including:
Isomerization: Conversion between this compound and D-Mannose 6-Phosphate catalyzed by phosphomannomutase.
Phosphorylation: Conversion to GDP-Mannose by mannose 1-phosphate guanylyltransferase.
Common Reagents and Conditions:
Phosphomannomutase: Catalyzes the isomerization reaction.
Mannose 1-phosphate guanylyltransferase: Catalyzes the phosphorylation reaction to form GDP-Mannose.
Major Products:
Scientific Research Applications
D-Mannose 1-Phosphate has a wide range of applications in scientific research:
Mechanism of Action
D-Mannose 1-Phosphate exerts its effects primarily through its role in glycosylation processes. It is converted to GDP-Mannose, which serves as a donor substrate for mannosyltransferases involved in the synthesis of glycoproteins and glycolipids. These glycosylated molecules are essential for cell-cell communication, protein folding, and membrane structure .
Comparison with Similar Compounds
D-Mannose 6-Phosphate: An isomer of D-Mannose 1-Phosphate involved in similar metabolic pathways.
D-Glucose 1-Phosphate: Another phosphorylated sugar involved in glycogen synthesis.
D-Glucose 6-Phosphate: Plays a role in glycolysis and gluconeogenesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of GDP-Mannose and its involvement in glycosylation processes. Unlike other phosphorylated sugars, it is specifically required for the synthesis of mannose-containing glycoproteins and glycolipids .
Properties
IUPAC Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949986 | |
Record name | D-Mannose, 1-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-84-9 | |
Record name | Mannose phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose 1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannose, 1-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.